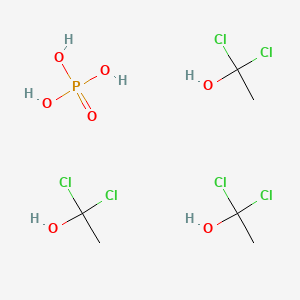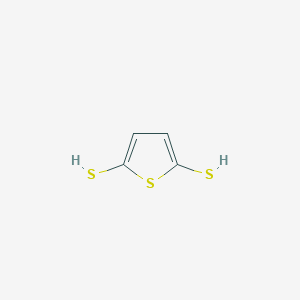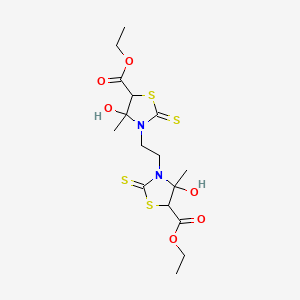
N,N'-Bis(4-hydroxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-hydroxyphenyl)ethanediamide: is an organic compound with the molecular formula C14H12N2O4. It is characterized by the presence of two hydroxyphenyl groups attached to an ethanediamide backbone. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(4-hydroxyphenyl)ethanediamide can be synthesized through the reaction of 4-hydroxyaniline with oxalyl chloride, followed by the addition of ammonia. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
Step 1: 4-Hydroxyaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form the corresponding acyl chloride intermediate.
Step 2: The acyl chloride intermediate is then treated with ammonia to yield N,N’-Bis(4-hydroxyphenyl)ethanediamide.
Industrial Production Methods: Industrial production of N,N’-Bis(4-hydroxyphenyl)ethanediamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(4-hydroxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy groups.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N,N’-Bis(4-hydroxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
- N,N’-Bis(2-hydroxyphenyl)ethanediamide
Comparison: N,N’-Bis(4-hydroxyphenyl)ethanediamide is unique due to its specific substitution pattern on the phenyl rings. This structural feature can influence its reactivity and biological activity compared to similar compounds. For example, the presence of hydroxy groups in the para position can enhance its ability to participate in hydrogen bonding and other interactions.
Properties
CAS No. |
19532-75-3 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N,N'-bis(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C14H12N2O4/c17-11-5-1-9(2-6-11)15-13(19)14(20)16-10-3-7-12(18)8-4-10/h1-8,17-18H,(H,15,19)(H,16,20) |
InChI Key |
HFVYNPNSKYUVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


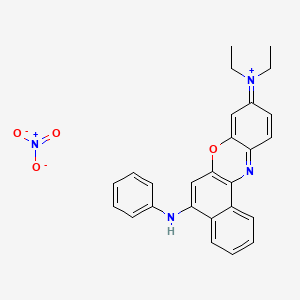
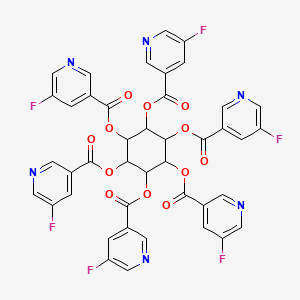
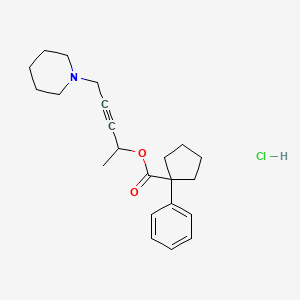

![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
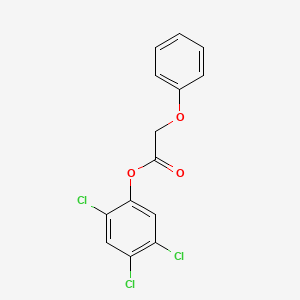
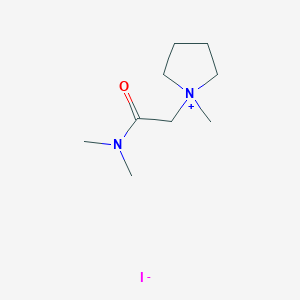
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
